molecular formula C11H8OS B2659098 5-Phenylthiophene-3-carbaldehyde CAS No. 38115-12-7

5-Phenylthiophene-3-carbaldehyde

Cat. No.: B2659098
CAS No.: 38115-12-7
M. Wt: 188.24
InChI Key: MRQNPSAUIRGUSO-UHFFFAOYSA-N
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Description

5-Phenylthiophene-3-carbaldehyde (C₁₁H₈OS) is a thiophene derivative featuring a phenyl group at the 5-position and an aldehyde (–CHO) functional group at the 3-position of the thiophene ring. Its SMILES representation is C1=CC=C(C=C1)C2=CC(=CS2)C=O, and its InChIKey is MRQNPSAUIRGUSO-UHFFFAOYSA-N . The compound exhibits a collision cross-section (CCS) of 189.04 Ų for the [M+H]⁺ ion, as predicted by computational models . This structural and physicochemical profile makes it a versatile intermediate in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylthiophene-3-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, where thiophene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3-position . Another approach involves the Friedel-Crafts acylation of thiophene with benzoyl chloride, followed by oxidation to form the aldehyde group .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Phenylthiophene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
5-Phenylthiophene-3-carbaldehyde serves as a precursor in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals due to its reactivity. The compound can undergo various chemical transformations, including oxidation and reduction, to yield derivatives with tailored properties for specific applications.

Synthetic Routes

One common method for synthesizing derivatives of this compound is the Vilsmeier-Haack reaction, which facilitates the introduction of formyl groups into aromatic compounds. This reaction typically involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) as reagents.

Biological Applications

Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit notable antimicrobial activity. For instance, studies have shown that certain derivatives possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

CompoundTarget OrganismIC (µg/mL)
This compoundStaphylococcus aureus37.4
Pseudomonas aeruginosa29.7
Escherichia coli40
Salmonella typhi37.9

These findings suggest that modifications on the phenyl ring significantly influence antibacterial efficacy, with electron-withdrawing groups enhancing activity against Gram-negative bacteria and electron-donating groups being more effective against Gram-positive strains .

Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study reported a medium cytotoxicity IC value of 24.1 ± 0.8 µM against human prostate cancer cell lines (PC-3). The mechanism may involve interactions with cellular signaling pathways critical for cancer cell proliferation and survival .

Material Science Applications

Conductive Polymers and Organic Semiconductors
this compound is utilized in the production of advanced materials such as conductive polymers and organic semiconductors. Its structural features contribute to the electronic properties necessary for these applications .

Case Studies

  • Synthesis of Antimicrobial Agents
    A study focused on synthesizing derivatives of this compound aimed at enhancing antimicrobial potency. Various substitutions on the phenyl ring were explored, leading to compounds with improved activity against resistant bacterial strains.
  • Development of Anticancer Drugs
    Research investigating the anticancer potential of this compound highlighted its ability to inhibit key signaling pathways in cancer cells. The study utilized various cell lines to assess cytotoxicity and mechanisms of action.

Mechanism of Action

The mechanism of action of 5-Phenylthiophene-3-carbaldehyde largely depends on its chemical reactivity. The aldehyde group is highly reactive and can form various intermediates through nucleophilic addition reactions. These intermediates can further undergo transformations, leading to the formation of complex molecules. The thiophene ring provides aromatic stability and can participate in π-π interactions, making it useful in material science applications .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural Differences

Compound Name Molecular Formula Molecular Weight Substituent Position (Thiophene) Functional Groups
5-Phenylthiophene-3-carbaldehyde C₁₁H₈OS 188.25 g/mol Phenyl (C₆H₅) at C5, –CHO at C3 Aldehyde, Aromatic
5-Chlorothiophene-3-carbaldehyde C₅H₃ClOS 146.6 g/mol Chlorine (Cl) at C5, –CHO at C3 Aldehyde, Halogen
5-[3-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde C₁₂H₇F₃OS 256.25 g/mol CF₃-phenyl at C5, –CHO at C2 Aldehyde, Trifluoromethyl
5-(Pentafluoroethyl)thiophene-3-carbaldehyde C₇H₃F₅OS 230.16 g/mol C₂F₅ at C5, –CHO at C3 Aldehyde, Fluorinated Alkyl
5-Methyl-4-phenylthiophene-3-carbonyl chloride C₁₂H₉ClOS 236.72 g/mol Phenyl at C4, –COCl at C3 Acid Chloride, Methyl
  • Key Observations :
    • Positional Isomerism : The placement of the aldehyde group (C2 vs. C3) significantly alters reactivity. For example, 5-[3-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde may exhibit different electronic properties due to the proximity of the electron-withdrawing CF₃ group to the aldehyde.
    • Electron-Withdrawing Effects : Halogen (Cl) or fluorinated groups (C₂F₅, CF₃) enhance electrophilicity at the aldehyde, facilitating nucleophilic addition reactions .

Physicochemical Property Comparison

Collision Cross-Section (CCS) and Mass-to-Charge (m/z) Ratios

Table 2: Predicted CCS Values

Compound Name Adduct m/z CCS (Ų)
This compound [M+H]⁺ 189.03687 189.04
5-Chlorothiophene-3-carbaldehyde [M+H]⁺ 147.98032 ~160 (est.)
5-(Pentafluoroethyl)thiophene-3-carbaldehyde [M+H]⁺ 231.02345 ~210 (est.)
  • Trends :
    • Bulkier substituents (e.g., C₂F₅) increase CCS due to larger molecular surface areas .
    • Chlorine’s smaller size compared to phenyl results in lower CCS .

Biological Activity

5-Phenylthiophene-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a phenyl group and an aldehyde functional group. Its molecular formula is C10H7SC_{10}H_7S, contributing to its unique electronic properties and reactivity. The thiophene core, being aromatic, enhances its stability and allows for various chemical interactions that are crucial for biological activity.

Biological Activities

1. Anticancer Properties

Research has indicated that derivatives of thiophene compounds, including this compound, exhibit promising anticancer properties. For instance, studies have shown that modifications to the thiophene structure can enhance cytotoxicity against various cancer cell lines. A notable study demonstrated that related compounds inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest.

2. Antimicrobial Activity

This compound and its derivatives have been evaluated for antimicrobial activity against a range of pathogens. In one study, the compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects. The structure-activity relationship (SAR) analysis suggested that specific substitutions on the phenyl ring could enhance antimicrobial efficacy.

3. Mechanism of Action

The mechanism of action for this compound largely involves its aldehyde group, which is highly reactive and capable of forming various intermediates through nucleophilic addition reactions. These intermediates can interact with biological targets, leading to therapeutic effects. Additionally, the thiophene ring can participate in π-π stacking interactions with nucleic acids or proteins, which may play a role in its biological activities .

Table 1: Summary of Biological Activities

Activity Type Tested Compounds IC50/EC50 Values Reference
AnticancerThis compound12 µM (breast cancer)
AntimicrobialVarious derivativesMIC 8 µg/mL (E. coli)
AntiviralThiophene derivativesEC50 0.07 µM (EBOV)

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study focused on the anticancer effects of thiophene derivatives showed that substituents on the phenyl ring significantly impacted their cytotoxicity against MCF-7 breast cancer cells. The compound exhibited an IC50 value of 12 µM, indicating effective inhibition of cell proliferation. The study concluded that further structural modifications could lead to improved therapeutic agents against cancer.

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) as low as 8 µg/mL against E. coli, highlighting its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Phenylthiophene-3-carbaldehyde, and how do reaction conditions influence yield?

Answer: The synthesis typically involves Vilsmeier-Haack formylation of 3-phenylthiophene derivatives. A common method uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (0–90°C). For example, analogous carbaldehyde syntheses achieved 70–80% yields by optimizing solvent polarity and stoichiometry . Key steps include:

  • Dropwise addition of POCl₃ to DMF at 0°C.
  • Gradual warming to 90°C for cyclization.
  • Neutralization and recrystallization with ethanol/water.
    Variations in solvent (e.g., THF vs. DMF) or catalyst (Lewis acids) may alter regioselectivity.

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : Confirm aldehyde proton resonance (δ 9.8–10.2 ppm) and aromatic/thiophene ring protons (δ 7.0–8.5 ppm) .
  • IR Spectroscopy : Identify C=O stretch (~1680 cm⁻¹) and C-H aldehydic stretch (~2800 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 202) .
  • X-ray Crystallography (if crystalline): Resolve bond angles and packing modes, as seen in analogous thiophene-carbaldehyde structures .

Q. How should researchers handle purification challenges for this compound?

Answer:

  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to remove polar byproducts .
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) to separate nonpolar impurities.
  • Sublimation (if volatile): Effective for high-purity isolation under reduced pressure .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives?

Answer:

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian. For example, analogous trifluoromethyl-pyrimidine carbaldehydes were modeled to assess electrophilicity .
  • Molecular Dynamics : Simulate solvent interactions to guide solubility improvements .
  • Docking Studies : Screen for bioactivity by docking into protein active sites (e.g., using AutoDock Vina) .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

Answer:

  • Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., 5-bromothiophene-3-carboxamide) to identify anomalous peaks .
  • Variable-Temperature NMR : Resolve dynamic effects (e.g., tautomerism) by analyzing spectra at 25°C vs. −40°C .
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to confirm assignments .

Q. How do substituents on the phenyl ring affect the reactivity of this compound?

Answer:

  • Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Increase aldehyde electrophilicity, enhancing nucleophilic addition rates.
  • Electron-Donating Groups (e.g., -OCH₃): Reduce reactivity but improve solubility.
  • Steric Effects : Ortho-substituents hinder access to the aldehyde, slowing reactions like Schiff base formation .

Q. What methodologies assess the stability of this compound under varying storage conditions?

Answer:

  • Accelerated Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), or UV light, then monitor purity via HPLC .
  • Kinetic Analysis : Fit degradation data to Arrhenius models to predict shelf life .
  • Protective Additives : Test antioxidants (e.g., BHT) or inert atmospheres (N₂) to inhibit oxidation .

Q. How can researchers design experiments to study the compound’s role in multicomponent reactions?

Answer:

  • Model Reactions : Combine with amines and ketones to form imines or with malononitrile for Knoevenagel adducts .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
  • Green Chemistry Metrics : Calculate atom economy and E-factors to optimize sustainability .

Q. Data Analysis & Contradiction Management

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

Answer:

  • Error Source Identification : Check for impurities, solvent effects, or incorrect computational parameters (e.g., basis sets) .
  • Benchmarking : Compare with high-quality reference data (e.g., PubChem or crystallographic databases) .
  • Collaborative Validation : Share raw data with peers for independent analysis .

Q. What statistical approaches are recommended for analyzing biological activity data of derivatives?

Answer:

  • Dose-Response Curves : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
  • QSAR Modeling : Relate substituent properties (e.g., logP, Hammett constants) to bioactivity .
  • Multivariate Analysis : Apply PCA or PLS to identify dominant factors in activity trends .

Properties

IUPAC Name

5-phenylthiophene-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8OS/c12-7-9-6-11(13-8-9)10-4-2-1-3-5-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQNPSAUIRGUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CS2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38115-12-7
Record name 5-phenylthiophene-3-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

At −78° C., to a solution of 38f (2.5 mmol) in 5 mL THF under argon protection was added a solution of LiAlH4 in THF (1 N, 1.42 mL) and stirring continued at 1 h at −20° C. The reaction mixture was placed on an ice bath and quenched by 20% H2SO4 solution, extracted with ethyl acetate and dried over MgSO4. The solvent was removed under reduced pressure and purified by column chromatography to yield 5-phenylthiophene-3-carbaldehyde (not shown) (84.8%). 1H NMR (CDCl3) δ 9.98 (s, 1H), 8.04 (d, 1H, J=1.5 Hz), 7.86 (br, 1H), 7.61-7.58 (br, 2H), 7.47-7.33 (m, 3H), 7.35-7.32 (m, 1H), 6.78 (d, 1H, J=4.0 Hz); MS (ESI) m/z 210.9 (M+Na)+. To a solution of 5-phenylthiophene-3-carbaldehyde (0.195 g, 1.04 mmoL) in 5 mL THF was added a THF solution of 3,4,5-trimethoxyphenylmagnesiumbromide (0.5 N, 2.3 mL, 1.14 mmol) at 0° C. The mixture was allowed to stir for 30 min and quenched with satd. NH4Cl, extracted with ethyl ether, dried with MgSO4. The solvent was removed under reduced pressure to yield a crude product, which was purified by column chromatography to obtain pure compound 40f. (70.5%). 1H NMR (CDCl3) δ 7.55-7.52 (m, 2H), 7.40-7.35 (m, 3H), 7.30 (br, 1H), 7.20 (br, 1H), 6.72 (s, 2H), 6.01 (d, 1H, J=3.9 Hz), 3.86 (s, 6H), 3.85 (s, 3H), 2.42 (d, 1H, J=3.9 Hz); MS (ESI) m/z 339.1 (M-OH)−.
Name
38f
Quantity
2.5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.42 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

(5-Phenylthiophen-3-yl)(3,4,5-trimethoxyphenyl)methanol (400. At −78° C., to a solution of 38f (2.5 mmol) in 5 mL THF under argon protection was added a solution of LiAlH4 in THF (1N, 1.42 mL) and stirring continued at 1 h at −20° C. The reaction mixture was placed on an ice bath and quenched by 20% H2SO4 solution, extracted with ethyl acetate and dried over MgSO4. The solvent was removed under reduced pressure and purified by column chromatography to yield 5-phenylthiophene-3-carbaldehyde (not shown) (84.8%). 1H NMR (CDCl3) δ 9.98 (s, 1H), 8.04 (d, 1H, J=1.5 Hz), 7.86 (br, 1H), 7.61-7.58 (br, 2H), 7.47-7.33 (m, 3H), 7.35-7.32 (m, 1H), 6.78 (d, 1H, J=4.0 Hz); MS (ESI) m/z 210.9 (M+Na)+. To a solution of 5-phenylthiophene-3-carbaldehyde (0.195 g, 1.04 mmol.) in 5 mL THF was added a THF solution of 3,4,5-trimethoxyphenylmagnesiumbromide (0.5 N, 2.3 mL, 1.14 mmol) at 0° C. The mixture was allowed to stir for 30 min and quenched with satd. NH4Cl, extracted with ethyl ether, dried with MgSO4. The solvent was removed under reduced pressure to yield a crude product, which was purified by column chromatography to obtain pure compound 40f. (70.5%). 1H NMR (CDCl3) δ 7.55-7.52 (m, 2H), 7.40-7.35 (m, 3H), 7.30 (br, 1H), 7.20 (br, 1H), 6.72 (s, 2H), 6.01 (d, 1H, J=3.9 Hz), 3.86 (s, 6H), 3.85 (s, 3H), 2.42 (d, 1H, J=3.9 Hz); MS (ESI) m/z 339.1 (M−OH)−.
Name
(5-Phenylthiophen-3-yl)(3,4,5-trimethoxyphenyl)methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
38f
Quantity
2.5 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.42 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

At −78° C., to a solution of 38f (2.5 mmol) in 5 mL THF under argon protection was added a solution of LiAlH4 in THF (1N, 1.42 mL) and stirring continued at 1h at −20° C. The reaction mixture was placed on an ice bath and quenched by 20% H2SO4 solution, extracted with ethyl acetate and dried over MgSO4. The solvent was removed under reduced pressure and purified by column chromatography to yield 5-phenylthiophene-3-carbaldehyde (not shown) (84.8%). 1H NMR (CDCl3) δ 9.98 (s, 1H), 8.04 (d, 1H, J=1.5 Hz), 7.86 (br, 1H), 7.61-7.58 (br, 2H), 7.47-7.33 (m, 3H), 7.35-7.32 (m, 1H), 6.78 (d, 1H, J=4.0 Hz); MS (ESI) m/z 210.9 (M+Na)+. To a solution of 5-phenylthiophene-3-carbaldehyde (0.195 g, 1.04 mmoL) in 5 mL THF was added a THF solution of 3,4,5-trimethoxyphenylmagnesiumbromide (0.5 N, 2.3 mL, 1.14 mmol) at 0° C. The mixture was allowed to stir for 30 min and quenched with satd. NH4Cl, extracted with ethyl ether, dried with MgSO4. The solvent was removed under reduced pressure to yield a crude product, which was purified by column chromatography to obtain pure compound 40f. (70.5%). 1H NMR (CDCl3) δ 7.55-7.52 (m, 2H), 7.40-7.35 (m, 3H), 7.30 (br, 1H), 7.20 (br, 1H), 6.72 (s, 2H), 6.01 (d, 1H, J=3.9 Hz), 3.86 (s, 6H), 3.85 (s, 3H), 2.42 (d, 1H, J=3.9 Hz); MS (ESI) m/z 339.1 (M−OH)−.
Name
38f
Quantity
2.5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.42 mL
Type
solvent
Reaction Step One
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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